molecular formula C24H32N2O4S B2865581 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide CAS No. 922050-39-3

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide

Cat. No. B2865581
CAS RN: 922050-39-3
M. Wt: 444.59
InChI Key: IUYHKERTJNLMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide” is a complex organic compound . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazepine ring, which is a seven-membered ring containing an oxygen and a nitrogen atom . It also has various functional groups attached, including an isobutyl group, a dimethyl group, and a propylbenzenesulfonamide group .

Scientific Research Applications

Enzyme Inhibition and Heterocyclic Construction

  • Carbonic Anhydrase Inhibition : Sulfonamide compounds have been shown to exhibit strong inhibition of human carbonic anhydrases, highlighting their potential as therapeutic agents. The dual functionality of sulfonamide groups not only facilitates heterocyclic ring construction but also serves as a prosthetic group for enzyme binding (Sapegin et al., 2018).

  • Synthesis of Tetrahydrobenzo[b][1,4]oxazepine : Novel synthetic pathways utilizing sulfonamide derivatives have been developed for constructing tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives, indicating the importance of sulfonamide compounds in the synthesis of complex heterocycles (Shaabani et al., 2010).

Photodynamic Therapy Applications

  • Photosensitizers for Cancer Treatment : Research into zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown potential applications in photodynamic therapy for cancer treatment, thanks to their strong fluorescence properties and high singlet oxygen quantum yields (Pişkin et al., 2020).

Polymer Synthesis

  • Poly(p-benzenesulfonamide) Synthesis : The self-polycondensation of active p-aminobenzenesulfonic acid derivatives has been explored for the synthesis of poly(p-benzenesulfonamide), showcasing the utility of sulfonamide derivatives in polymer chemistry (Saegusa et al., 1987).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s important to note that the mechanism of action would depend on the specific biological or chemical system in which the compound is used .

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-propylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-6-7-18-8-11-20(12-9-18)31(28,29)25-19-10-13-21-22(14-19)30-16-24(4,5)23(27)26(21)15-17(2)3/h8-14,17,25H,6-7,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYHKERTJNLMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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